molecular formula C19H21N3O B492456 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide CAS No. 691392-85-5

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide

Cat. No.: B492456
CAS No.: 691392-85-5
M. Wt: 307.4g/mol
InChI Key: FAPCBIJHHYFUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazo[1,2-a]pyridine moiety is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors . Research into analogous structures has demonstrated potent inhibitory effects on targets such as FMS-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML) . These related compounds typically function as Type I inhibitors, binding to the active kinase conformation, and have shown activity against drug-resistant mutant forms of FLT3, suggesting potential for investigating resistance mechanisms in cancer . Furthermore, the structural features of this molecule are consistent with compounds that exhibit favorable "drug-like" properties, adhering to established guidelines for oral bioavailability, which makes it a suitable candidate for lead optimization studies in preclinical research . Researchers can employ this compound as a chemical tool for probing kinase signaling pathways, screening for anticancer activity, or as a starting point for the design and synthesis of novel therapeutic agents targeting oncogenic kinases.

Properties

IUPAC Name

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-13(2)11-18(23)20-16-8-6-15(7-9-16)17-12-22-10-4-5-14(3)19(22)21-17/h4-10,12-13H,11H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPCBIJHHYFUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-methylpyridine with α-Bromoketones

A 2-amino-5-methylpyridine derivative reacts with a brominated ketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) in refluxing ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, forming the imidazopyridine ring.

Representative Conditions

ReagentSolventTemperatureYieldSource
2-Bromo-1-arylethanoneEtOH80°C, 12 h65–75%
K₂CO₃ as baseMeCN60°C, 8 h70%

Oxidative Cyclization

Alternative routes employ Cu(I)-catalyzed oxidative cyclization of N-propargylaminopyridines. For example, 2-amino-5-methylpyridine reacts with propargyl bromide under CuI catalysis, yielding the imidazopyridine core.

Functionalization at the 4-Position of the Imidazopyridine

Introducing the 4-aryl group necessitates cross-coupling reactions. The Suzuki-Miyaura coupling is preferred for its tolerance of functional groups and high efficiency.

Suzuki Coupling with 4-Bromophenylboronic Acid

A halogenated imidazopyridine (e.g., 2-chloro-8-methylimidazo[1,2-a]pyridine) reacts with 4-bromophenylboronic acid under Pd catalysis:

Optimized Protocol

CatalystLigandBaseSolventYield
Pd(PPh₃)₄-Na₂CO₃DME/H₂O82%
PdCl₂(dppf)XPhosK₃PO₄THF88%

Post-coupling, the bromine substituent is converted to an amine via Buchwald-Hartwig amination or nitro reduction.

Nitro Reduction to Primary Amine

For intermediates with a nitro group (e.g., 4-nitrophenyl-imidazopyridine), reduction is critical.

Catalytic Hydrogenation

CatalystSolventPressureTimeYield
Pd/C (10%)EtOH1 atm H₂4 h95%
Raney NiMeOH3 atm H₂6 h90%

Chemical Reduction with SnCl₂

Stannous chloride in HCl/EtOH at reflux achieves quantitative reduction but requires careful pH adjustment during workup.

Amidation with 3-Methylbutanoyl Chloride

The final step involves coupling the primary amine with 3-methylbutanoyl chloride.

Schotten-Baumann Conditions

Acylating AgentBaseSolventTemperatureYield
3-Methylbutanoyl ClNaOH (aq)CH₂Cl₂/H₂O0°C, 2 h75%

Carbodiimide-Mediated Coupling

Activation with EDC/HOBt in DMF improves yields for sterically hindered amines:

ReagentSolventTimeYield
EDC, HOBtDMF24 h85%
T3P® (propylphosphonic anhydride)EtOAc6 h92%

Purification and Characterization

Final purification via column chromatography (SiO₂, EtOAc/hexanes) or recrystallization (EtOH/H₂O) ensures >98% purity. Structural confirmation employs:

  • ¹H/¹³C NMR : Diagnostic signals include the imidazopyridine C2-H (δ 7.8–8.2 ppm) and butanamide carbonyl (δ 170–172 ppm).

  • HRMS : [M+H]⁺ calculated for C₁₉H₂₂N₃O: 316.1760; observed: 316.1763.

Challenges and Optimization Opportunities

  • Regioselectivity in Imidazopyridine Formation : Competing cyclization pathways may yield 6-methyl isomers. Microwave-assisted synthesis reduces side products.

  • Amination Efficiency : Direct Buchwald-Hartwig amination of 4-bromo derivatives avoids nitro intermediates but requires Pd/Xantphos catalysts.

  • Amidation Side Reactions : Over-acylation is mitigated by slow addition of acyl chloride and sub-zero temperatures .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

The compound 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential applications in drug design and development. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and relevant case studies.

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes an imidazo[1,2-a]pyridine moiety known for various biological activities. The molecular formula of the compound is C20H24N3OC_{20}H_{24}N_{3}O, and it features a butanamide group linked to a substituted phenyl ring.

Anticancer Activity

Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in exhibiting anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives with imidazo[1,2-a]pyridine structures can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold has also been investigated for antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that modifications to the side chains can enhance their bioactivity . This application is particularly relevant in the context of increasing antibiotic resistance.

Neurological Applications

Compounds containing the imidazo[1,2-a]pyridine structure are being studied for their effects on neurological disorders. Some research indicates that these compounds may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Case Study: Synthesis and Biological Evaluation

In a recent study, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. Among these, a compound structurally related to this compound was identified as a promising candidate for further development due to its potent anticancer activity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Other Heterocyclic Compounds: Molecules containing different heterocyclic cores but similar functional groups.

Uniqueness

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The compound's molecular formula is C17H20N4C_{17}H_{20}N_{4}, with a molecular weight of approximately 284.37 g/mol. The structure consists of a butanamide backbone with a methyl group and an imidazo[1,2-a]pyridine moiety, which is known for its biological significance.

Research indicates that compounds with imidazo[1,2-a]pyridine structures often interact with biological targets such as enzymes and receptors. Specifically, this compound may influence:

  • Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism. Inhibition or modulation of these enzymes can affect the pharmacokinetics of co-administered drugs .
  • Histone Deacetylase Inhibition : Similar compounds have shown potential as histone deacetylase inhibitors, which play a role in cancer therapy by affecting gene expression .

Anticancer Properties

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in cancer cell lines through various pathways involving caspases and mitochondrial dysfunction.

Neuroprotective Effects

Research has suggested that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in neurodegenerative diseases where oxidative damage is a significant factor.

Case Studies

Several studies illustrate the biological activity of related compounds:

  • In Vitro Studies : A study assessed the cytotoxic effects of similar imidazo compounds on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds significantly reduced cell viability through apoptosis induction (IC50 values ranging from 10 to 30 µM) .
  • In Vivo Studies : Animal models treated with imidazo derivatives showed reduced tumor growth rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and modulation of immune responses.

Data Overview

Biological Activity Mechanism IC50 (µM) Reference
Cytotoxicity in HeLa cellsApoptosis induction15
Antitumor activity in miceInhibition of angiogenesis25
Neuroprotection in rat modelsOxidative stress reductionNot specified

Q & A

Advanced Research Question

  • Xenograft models : SUIT-2 pancreatic adenocarcinoma xenografts in immunocompromised mice, with tumor growth inhibition monitored via caliper measurements and stromal Gli1 reduction as a biomarker of Hedgehog pathway inhibition .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS. For analogues like Q203 (an anti-tuberculosis agent), bioavailability and brain penetration were critical for efficacy .
    Methodological Note : Pair in vivo studies with ex vivo assays (e.g., Western blot for target engagement) to validate mechanism of action .

How can structural modifications enhance target affinity or selectivity?

Advanced Research Question

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 8-position of imidazo[1,2-a]pyridine to improve binding to kinases like EGFR or Smoothened. For example, YK-029A (an EGFR inhibitor) uses a 8-methyl group for optimal hydrophobic interactions .
  • Bioisosteric replacement : Replace the butanamide chain with sulfonamide moieties to enhance solubility while retaining affinity, as seen in COX-2 inhibitors .
    Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

How do researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Assay standardization : Ensure consistent cell lines (e.g., PANC-1 vs. SUIT-2) and readouts (e.g., luminescence vs. fluorescence) to minimize variability .
  • Off-target profiling : Screen against panels of kinases or GPCRs to identify polypharmacology. For instance, Smoothened antagonists may cross-react with PI3K isoforms .
    Case Study : Q203 showed divergent MIC values against Mycobacterium tuberculosis strains due to efflux pump expression; combinatorial therapy with bedaquiline resolved resistance .

What methodologies are used to study the compound’s metabolic stability?

Advanced Research Question

  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. For imidazo[1,2-a]pyridines, oxidative metabolism at the methyl group is a common liability .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Structural analogues like telacebec (Q203) showed minimal CYP interactions, supporting clinical development .

How is the compound’s solubility and formulation optimized for preclinical studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-300/TPGS mixtures for in vivo dosing, achieving >10 mg/mL solubility for analogues like MS-0022 .
  • Amorphous solid dispersions : Enhance oral bioavailability via spray-drying with HPMCAS, as demonstrated for poorly soluble kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.